![molecular formula C17H18ClN5O2 B2502605 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 922108-94-9](/img/structure/B2502605.png)
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
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Overview
Description
“N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide” is a compound that belongs to a class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors . Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, a study described the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, Bis(trifluoroacetoxy)iodobenzene was added to a suspension of the compound in MeCN and water . After several hours, water and conc HCl were added .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, a study highlighted the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Scientific Research Applications
Insecticidal Activity
The compound has shown significant insecticidal activity . It has been found to be effective against Sitobion miscanthi with an inhibition rate of 74.1% and Schizaphis graminum with an inhibition rate of 77.5% . This makes it a potential candidate for the development of novel aphid control agents .
Antifungal Activity
The compound also exhibits antifungal activities . It has shown effectiveness against Pythium aphanidermatum with an inhibition rate of 62.0% . This suggests its potential use in the development of new fungicides .
Synthesis and Structural Analysis
The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c . The title compound consisted of a benzene ring and a 1,3,5-triazine ring .
Crystal Structure Stabilization
The crystal structure of the compound is stabilized by a strong intramolecular hydrogen bonding interaction N(3)–H(3)···O(2) and three intermolecular hydrogen bonding interactions, N(2)–H(2)···O(1), N(2)–H(2)···N(4) and N(3)–H(3)···Cl(1) .
Medicinal Applications
Substituted triazine compounds, such as this one, have attracted attention in recent years for their use as medicines . They have been used as adenosine A antagonists, anticonvulsants, antimicrobials, and anticancer agents .
Agrochemical Applications
These compounds have also been used as agrochemicals , such as bactericides, herbicides, and insecticides . This highlights the compound’s potential in the agricultural industry .
Mechanism of Action
The mechanism of action of similar compounds has been studied . For example, Protein kinase B (PKB or Akt) is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-2-15(24)19-7-8-23-16-14(9-21-23)17(25)22(11-20-16)10-12-3-5-13(18)6-4-12/h3-6,9,11H,2,7-8,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJRINNZKRQJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide |
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